Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)-
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Overview
Description
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- is a chemical compound with a complex structure It is a derivative of quinoline, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common methods include:
Hydrogenation: The hydrogenation of quinoline derivatives under specific conditions to achieve the decahydro form.
Alkylation: Introduction of the methyl and isopropyl groups through alkylation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation and alkylation processes. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce more saturated quinoline derivatives.
Scientific Research Applications
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which is less saturated and has different chemical properties.
Decahydroquinoline: A more saturated derivative without the methyl and isopropyl groups.
Methylquinoline: A derivative with a methyl group but lacking the decahydro and isopropyl modifications.
Uniqueness
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
57379-41-6 |
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Molecular Formula |
C13H26ClN |
Molecular Weight |
231.80 g/mol |
IUPAC Name |
(4aR,5S,8aS)-5-methyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-9(2)12-8-7-11-10(3)5-4-6-13(11)14-12;/h9-14H,4-8H2,1-3H3;1H/t10-,11+,12?,13-;/m0./s1 |
InChI Key |
JUXLJPAMEBFMFX-GLVXJBSGSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@H]1CCC(N2)C(C)C.Cl |
Canonical SMILES |
CC1CCCC2C1CCC(N2)C(C)C.Cl |
Origin of Product |
United States |
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